![molecular formula C18H26N2O B5053761 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5053761.png)
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
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Overview
Description
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research for its unique pharmacological properties.
Mechanism of Action
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a dopamine reuptake inhibitor by blocking the dopamine transporter, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to enhanced dopaminergic neurotransmission, which can have various physiological effects. 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine also acts on sigma-1 receptors, which are thought to modulate the activity of other neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of enhanced dopaminergic neurotransmission. It has also been shown to have anxiolytic effects in mice, which may be related to its affinity for sigma-1 receptors. 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have analgesic effects, which may be related to its modulation of pain perception through sigma-1 receptors.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a useful tool for studying the central nervous system due to its unique pharmacological properties. It is selective for dopamine reuptake inhibition and has an affinity for sigma-1 receptors, making it useful for studying the mechanisms of dopamine transmission and other physiological processes such as pain perception and memory. However, 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has limitations in terms of its specificity, as it also has some affinity for other receptors such as serotonin transporters.
Future Directions
There are several future directions for the study of 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential as a treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the development of more selective dopamine reuptake inhibitors that can be used to study the mechanisms of dopamine transmission with greater specificity. Additionally, the role of sigma-1 receptors in various physiological processes is still not fully understood, and further research on the effects of 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine on these receptors may provide valuable insights into their function.
Conclusion:
In conclusion, 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, or 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, is a synthetic compound that is widely used in scientific research for its unique pharmacological properties. It acts as a selective dopamine reuptake inhibitor and has an affinity for sigma-1 receptors, making it useful for studying the mechanisms of dopamine transmission and other physiological processes such as pain perception and memory. While it has limitations in terms of its specificity, 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several potential future directions for research, including its potential as a treatment for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the condensation reaction of 3-methylbenzylamine with 1-(pyrrolidin-1-yl) piperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. This yields the final product, 1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, with a yield of 60-70%.
Scientific Research Applications
1-(3-methylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is commonly used in scientific research as a tool to study the central nervous system. It acts as a selective dopamine reuptake inhibitor, which makes it useful in studying the mechanisms of dopamine transmission in the brain. It has also been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and learning.
properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-5-4-6-16(13-15)14-19-11-7-17(8-12-19)18(21)20-9-2-3-10-20/h4-6,13,17H,2-3,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBJBGDUWRAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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